Cas no 99-19-4 ((S)-Prunasin)
(S)-Prunasin structure
Product Name:(S)-Prunasin
Numero CAS:99-19-4
MF:C14H17NO6
MW:295.287884473801
CID:1002787
PubChem ID:91434
Update Time:2025-09-27
(S)-Prunasin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Prunasin
- (2S)-sambunigrin
- NSC-782175
- MANDELONITRILE GLUCOSIDE L-FORM [MI]
- BENZENEACETONITRILE, .ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-, (.ALPHA.S)-
- (alphaS)-alpha-(beta-D-Glucopyranosyloxy)benzeneacetonitrile
- L-Prunasin
- (2S)-(beta-D-glucopyranosyloxy)(phenyl)acetonitrile
- MANDELONITRILE GLUCOSIDE L-FORM
- (S)-Mandelonitrile beta-D-glucoside
- 9UZJ2ZO1HS
- S-Prunasin
- Sambunigrin ((S)-Prunasin)
- C04273
- Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)-
- CHEBI:27761
- AKOS030531714
- NS00094438
- Benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-, (alphaS)-
- (2S)-2-phenyl-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile
- 99-19-4
- Q2217000
- (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
- NSC782175
- DTXSID00912912
- Sambunigrin
- UNII-9UZJ2ZO1HS
- (S)-2-Phenyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
- XP175789
- (2R)-Prunasin
- Prunasin
- (-)-(2R)-Prunasin
- (-)-Prunasin
- ZKSZEJFBGODIJW-YOVYLDAJSA-N
- (?S)-?-(?-D-Glucopyranosyloxy)benzeneacetonitrile; L-Prunasin; Sambunigrin; (2S)-Sambunigrin;
-
- Inchi: 1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1
- Chiave InChI: ZKSZEJFBGODIJW-YOVYLDAJSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O[C@H](C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 295.10600
- Massa monoisotopica: 295.105587
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.7
- Superficie polare topologica: 123
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 527°C at 760 mmHg
- Punto di infiammabilità: 272.5°C
- Indice di rifrazione: 1.621
- PSA: 123.17000
- LogP: -0.93222
(S)-Prunasin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P839005-1mg |
(S)-Prunasin |
99-19-4 | 1mg |
$ 368.00 | 2023-09-06 | ||
| TRC | P839005-10mg |
(S)-Prunasin |
99-19-4 | 10mg |
$ 2907.00 | 2023-09-06 | ||
| TargetMol Chemicals | T34506-5 mg |
Sambunigrin |
99-19-4 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | T34506-5mg |
Sambunigrin |
99-19-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| A2B Chem LLC | AW55248-1mg |
Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)- |
99-19-4 | 1mg |
$473.00 | 2024-07-18 | ||
| A2B Chem LLC | AW55248-10mg |
Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)- |
99-19-4 | 10mg |
$2905.00 | 2024-07-18 | ||
| TargetMol Chemicals | T34506-25mg |
Sambunigrin |
99-19-4 | 25mg |
¥ 18650 | 2024-07-19 |
(S)-Prunasin Letteratura correlata
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
99-19-4 ((S)-Prunasin) Prodotti correlati
- 499-20-7(dhurrin)
- 99-18-3(Prunasin)
- 29883-15-6(Amygdalin)
- 21401-21-8(Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-4-hydroxy-, (aR)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso